4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrimidinone core fused with a phenyl group, a thiadiazole ring, and a carboxamide linker.
Properties
IUPAC Name |
4-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-11-15(24-20-19-11)16(23)17-7-8-21-10-18-13(9-14(21)22)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABAUJJNBSYFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be formed through a cyclization reaction.
Introduction of the thiadiazole moiety: The thiadiazole ring can be introduced via a reaction with thiosemicarbazide under acidic or basic conditions.
Coupling of the two rings: The pyrimidine and thiadiazole rings can be coupled through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final modifications: The final compound can be obtained by introducing the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a pharmacological agent due to its ability to interact with specific biological targets such as enzymes or receptors. Research has indicated that thiadiazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities. The presence of the pyrimidine moiety enhances these properties, making it a candidate for further development in drug discovery.
Anticancer Activity
Studies have demonstrated that compounds containing thiadiazole and pyrimidine structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, research on similar compounds has shown their effectiveness in targeting cancer cell proliferation and inducing apoptosis in various cancer types.
Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives has been widely documented. Compounds similar to 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have been tested against a range of bacterial strains, showing significant inhibitory effects. This makes it a potential candidate for developing new antibiotics.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related thiadiazole compounds have shown their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms.
Case Studies
Several case studies highlight the applications of similar compounds:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiadiazole derivatives against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on pyrimidine-based thiadiazoles revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the potential for developing new therapeutic agents from these compounds.
Case Study 3: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated a series of thiadiazole derivatives for their ability to inhibit DHFR. The findings suggested that modifications to the thiadiazole ring could enhance inhibitory potency, paving the way for novel drug design.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares structural motifs with several classes of molecules:
- Pyrimidinone derivatives: The 6-oxo-4-phenylpyrimidin-1(6H)-yl group is analogous to pyrimidinone-based inhibitors reported in kinase-targeting studies.
- Thiadiazole carboxamides : The 1,2,3-thiadiazole-5-carboxamide moiety is similar to sulfonamide-linked compounds synthesized for antimicrobial activity (e.g., compound 11 in ) .
- Pyrrole-carboxamide hybrids : The carboxamide linker resembles patented pyrrole derivatives (), which are often optimized for solubility and bioavailability .
Table 1: Key Structural Comparisons
Crystallographic and Computational Tools
These tools could resolve its crystal structure, as seen in the patented pyrrole-carboxamide derivative () .
Research Findings and Limitations
- Bioactivity : Thiadiazole derivatives (e.g., ) show anticancer activity, suggesting the target compound may share similar mechanisms .
- Solubility and Stability : The carboxamide linker may enhance solubility compared to sulfonamides () but could face stability challenges in acidic environments.
- Patent Relevance : The pyrrole-carboxamide patent () underscores industrial interest in similar scaffolds for drug development .
Table 2: Hypothetical Pharmacokinetic Comparison
| Property | Target Compound | (Compound 11) | (Compound 8) |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Water Solubility | Moderate | Low | Low |
| Metabolic Stability | Moderate (amide bond) | High (sulfonamide) | Low (triazole cleavage) |
Biological Activity
4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits significant biological activity, particularly in medicinal chemistry, due to its structural features that include a thiadiazole ring, a pyrimidine moiety, and a phenyl group. This article delves into its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 341.4 g/mol. The presence of both thiadiazole and carboxamide functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₂S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1334371-69-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thiadiazole Ring : Utilizing thioketones and hydrazines.
- Pyrimidine Integration : Condensing pyrimidine derivatives with the thiadiazole precursor.
- Carboxamide Formation : Treating the resulting compound with appropriate amides under controlled conditions.
The reaction conditions require careful control of temperature and pH to optimize yields and minimize by-products.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the thiadiazole ring enhances the compound's ability to disrupt bacterial cell walls.
Antitumor Activity
The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:
- HepG2 (human liver carcinoma)
- MCF7 (breast cancer)
In vitro studies have reported IC50 values indicating strong antiproliferative activity, suggesting that structural modifications can enhance efficacy against tumor cells .
Anticonvulsant Activity
Preliminary studies have suggested potential anticonvulsant properties for this compound. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific ion channels .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Antitumor Activity Assessment :
- Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?
The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiadiazole formation : Reacting carboxamide precursors with sulfurizing agents (e.g., P₂S₅) under reflux.
- Pyrimidine coupling : Using nucleophilic substitution to attach the 6-oxo-4-phenylpyrimidin moiety to the ethyl linker.
- Characterization : Intermediates are validated via ¹H/¹³C NMR to confirm regioselectivity and purity. For example, pyrimidinone intermediates (e.g., 6-oxo-4-phenyl derivatives) are confirmed by carbonyl peaks at ~170 ppm in ¹³C NMR . Thiadiazole rings are identified via distinct S-N stretching vibrations in IR (1250–1350 cm⁻¹) .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures (typically >200°C for thiadiazole derivatives).
- pH-dependent hydrolysis : Incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC. Thiadiazole rings are generally stable in acidic conditions but may hydrolyze in strong bases .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products, with aryl-thiadiazole derivatives showing moderate photostability .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield when scaling up this compound, and what are common pitfalls?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require rigorous drying to avoid side reactions (e.g., hydrolysis of pyrimidinone intermediates) .
- Catalyst screening : Triethylamine or iodine improves cyclization efficiency in thiadiazole formation by reducing sulfur precipitation .
- Pitfalls : Low yields (<40%) often arise from incomplete cyclization. Mitigation involves monitoring reaction progress via TLC with iodine staining for sulfur-containing intermediates .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., variable IC₅₀ values in anticancer assays) are addressed by:
- Standardized assay protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Metabolic stability profiling : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyrimidinone ring), which may explain reduced activity in vivo vs. in vitro .
- Structural analogs : Comparing activity of derivatives (e.g., replacing the phenyl group with coumarin) isolates pharmacophoric contributions .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the thiadiazole carboxamide and ATP-binding pockets in kinases.
- QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents on the phenyl ring) with inhibitory potency .
- ADMET prediction : Tools like SwissADME predict bioavailability issues (e.g., poor solubility due to the lipophilic thiadiazole core), guiding synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
